molecular formula C19H18N2O7 B562711 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline CAS No. 133706-80-6

7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline

Cat. No. B562711
CAS RN: 133706-80-6
M. Wt: 386.36
InChI Key: JXZWSAUUCIDURR-UHFFFAOYSA-N
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Description

7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline is a chemical compound with the molecular formula C19H18N2O7 . It has a molecular weight of 386.36 g/mol . The compound is solid in its physical state .


Molecular Structure Analysis

The compound has a complex structure, as indicated by its IUPAC name: 2-O-ethyl 7-O,9-O-dimethyl 4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate . Its SMILES representation is: CCOC(=O)C1=CC2=C(N1)C1=C(N=C(C=C1C(=O)OC)C(=O)OC)C(OC)=C2 .


Physical And Chemical Properties Analysis

The compound is soluble in dichloromethane and ethyl acetate . It has a computed XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has 1 hydrogen bond donor count and 9 hydrogen bond acceptor count . The compound has a topological polar surface area of 142 Ų .

Scientific Research Applications

Synthesis and Structural Modifications

Research has developed methods for synthesizing imidazolo analogues of pyrroloquinoline quinone, indicating the importance of such compounds in assessing catalysis and biological activity. These studies highlight the versatility of pyrrolo[2,3-f]quinoline frameworks for generating biologically relevant structures (Fouchard, Tillekeratne, & Hudson, 2004). Further advancements include the synthesis of various activated pyrrolo[3,2,1-ij]quinolines, demonstrating the potential for functional diversification at the C5 position of the core structure (Jumina, Wenholz, Kumar, & Black, 2019).

Chemical Properties and Reactivity

Studies on substituted pyrrolo[3,2-f]quinolines show that modifications on the benzene ring can influence the reactivity of the amine group, impacting the yield and reaction time for obtaining desired products. This research underscores the chemical reactivity and potential for further modifications of pyrroloquinoline derivatives (Yamashkin, Kucherenko, & Yurovskaya, 1997). Additionally, the development of 3H-pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines demonstrates the synthetic versatility of these compounds, paving the way for the creation of novel structures (Molina, Alajarín, & Sánchez-Andrada, 1993).

properties

IUPAC Name

2-O-ethyl 7-O,9-O-dimethyl 5-methoxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O7/c1-5-28-19(24)11-6-9-7-13(25-2)16-14(15(9)20-11)10(17(22)26-3)8-12(21-16)18(23)27-4/h6-8,21H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJAJIRBYLUHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C3C(=C(C=C(N3)C(=O)OC)C(=O)OC)C2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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